Cytidine-13C

Overview

Description

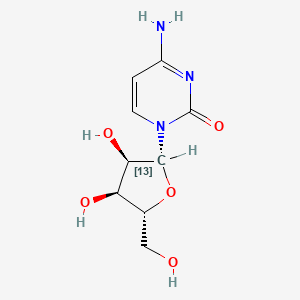

Cytidine-¹³C is a stable isotope-labeled analog of cytidine, a nucleoside essential for RNA synthesis and cellular metabolism. The compound is synthesized with nine carbon atoms replaced by the non-radioactive ¹³C isotope (denoted as ¹³C₉), making it invaluable for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies. Its molecular formula is ¹³C₉H₁₄N₃Na₂O₁₄P₃, with a disodium triphosphate salt configuration, enhancing its solubility and stability in aqueous solutions .

Key applications include:

- Metabolic Pathway Analysis: Tracking nucleotide incorporation in RNA/DNA synthesis.

- Enzymatic Studies: Monitoring kinase or polymerase activity in vitro.

- Drug Development: Serving as a tracer in pharmacokinetic assays.

Preparation Methods

Chemical Synthesis Using 13C-Labeled Precursors

The foundational approach to synthesizing Cytidine-13C involves modifying traditional cytidine preparation methods by incorporating 13C-labeled starting materials. A notable patent (CN102690311A) outlines a silanization-protection strategy for cytidine synthesis, which can be adapted for isotopic labeling . The process begins with cytosine, which undergoes protection using hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) at 120°C for 8 hours to yield a silanized intermediate . Subsequent coupling with ribose derivatives in acetonitrile or chloroform facilitates nucleoside formation.

To introduce 13C labels, the ribose moiety or cytosine base must be isotopically enriched. For example, [13C6]-D-glucose serves as a precursor for uniform ribose-13C5 labeling . Enzymatic conversion of glucose to ribose-13C5 via the pentose phosphate pathway, followed by chemical coupling to cytosine, generates this compound with isotopic enrichment in the sugar moiety . Alternatively, 13C-labeled cytosine can be synthesized through metabolic incorporation in microbial cultures or via chemical synthesis using 13C-enriched reagents.

Key Reaction Conditions for Silanization-Based Synthesis

| Parameter | Value |

|---|---|

| Reactants | Cytosine, HMDS, TMCS |

| Solvent | Acetonitrile/Chloroform |

| Temperature | 120°C |

| Reaction Time | 8 hours |

| Yield (Intermediate) | ~85% (silanized cytosine) |

Solid-Phase Synthesis Using 13C-Labeled Phosphoramidites

Site-specific 13C labeling of cytidine is achieved through solid-phase oligonucleotide synthesis using phosphoramidite building blocks. This method, detailed in multiple studies , enables precise incorporation of 13C at the C6 position of the cytosine ring or within the ribose sugar. For instance, (6-13C)cytidine phosphoramidites are synthesized by treating cytidine with 13C-enriched reagents under anhydrous conditions . The phosphoramidite is then coupled to a growing RNA strand on a solid support, followed by deprotection and cleavage to release the labeled nucleoside.

Steps in Phosphoramidite Synthesis :

-

Protection : The 5′-hydroxyl group of cytidine is protected with a dimethoxytrityl (DMT) group, while the 2′-hydroxyl is shielded using a triisopropylsilyloxymethyl (TOM) group .

-

Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite introduces the phosphoramidite moiety.

-

Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) isolates the 13C-labeled phosphoramidite .

This method achieves >99% isotopic purity, critical for NMR applications requiring isolated spin systems .

Enzymatic and Metabolic Labeling Strategies

Metabolic labeling leverages biological systems to incorporate 13C into cytidine. In Camelina sativa and Thlaspi arvense embryos, [U-13C]-glucose is administered to cultures, enabling in vivo synthesis of 13C-labeled nucleosides via glycolysis and nucleotide salvage pathways . After 72 hours, embryos are harvested, and lipids/metabolites are extracted. This compound is isolated using high-performance liquid chromatography (HPLC) with UV detection at 260 nm .

Advantages and Limitations:

-

Advantages : Scalability, compatibility with biological studies.

-

Challenges : Low isotopic yield (~15–30% enrichment), necessitating stringent purification .

Analytical Validation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR confirms isotopic incorporation by identifying chemical shifts unique to labeled positions. For example, C6-labeled cytidine exhibits a distinct peak at δ 165 ppm, compared to δ 160 ppm for unlabeled cytidine . Relaxation dispersion experiments further validate dynamics studies .

Mass Spectrometry Imaging (MSI)

High-resolution MSI (e.g., Orbitrap or FT-ICR analyzers) distinguishes 13C isotopologues. A mass shift of +1 Da per 13C atom confirms labeling efficiency . For ribose-13C5 cytidine, the molecular ion [M+H]+ shifts from m/z 244.1 to 249.1 .

Table 1: Analytical Parameters for this compound Validation

| Technique | Target Signal | Instrumentation | Resolution Required |

|---|---|---|---|

| 13C NMR | δ 165 ppm (C6 label) | 600 MHz spectrometer | >1 Hz |

| MSI | m/z 249.1 ([M+H]+) | Orbitrap/FT-ICR | >100,000 |

| HPLC-UV | Retention time: 8.2 min | C18 column, 260 nm | N/A |

Challenges in Isotopic Synthesis

Isotopic Dilution

Trace impurities in reagents or solvents (e.g., unlabeled glucose) reduce 13C enrichment. Strict anhydrous conditions and ultra-pure solvents mitigate this issue .

Purification Complexity

13C-labeled intermediates often co-elute with unlabeled species during chromatography. Gradient elution with ammonium acetate buffers improves separation .

Applications in Biochemical Research

RNA Dynamics Studies

This compound enables residue-specific NMR investigations of RNA folding, such as characterizing the HIV-1 transactivation response element . CPMG relaxation dispersion experiments reveal microsecond-timescale dynamics .

Metabolic Flux Analysis

In plant embryos, MSI tracks 13C-labeled cytidine incorporation into RNA, elucidating nucleotide biosynthesis rates .

Chemical Reactions Analysis

Types of Reactions

Cytidine-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts may be used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.

Scientific Research Applications

Metabolic Pathway Analysis

Cytidine-13C is instrumental in tracing metabolic pathways due to its unique labeling properties. It allows researchers to study the dynamics of nucleotide metabolism and its implications in cellular processes.

Case Study: Metabolomics in Cancer Research

A study utilizing this compound demonstrated its effectiveness in analyzing the metabolic flow within cancer cells. The incorporation of this compound into nucleotides revealed significant alterations in metabolic pathways associated with pancreatic cancer, highlighting potential therapeutic targets .

| Metabolite | Control Cells (Cytidine) | Cancer Cells (this compound) |

|---|---|---|

| 6-Phosphogluconate | Low | High |

| Citrate | Normal | Decreased |

| Succinate | Normal | Decreased |

Understanding DNA Replication Stress

Cytidine deaminase, which utilizes this compound, plays a crucial role in alleviating replication stress in cancer cells. By studying the effects of this compound on DNA replication dynamics, researchers have uncovered mechanisms by which cancer cells develop resistance to chemotherapeutic agents.

Case Study: Resistance Mechanisms in Pancreatic Cancer

Research indicated that high levels of cytidine deaminase expression correlate with increased replication speed and reduced DNA breaks in pancreatic adenocarcinoma cells. The use of this compound allowed for precise measurements of replication fork dynamics and stress responses .

Gene Editing Applications

The development of cytidine base editors (CBEs) has opened new avenues for gene therapy. Utilizing this compound enhances the efficiency of these editors by providing a means to track editing events at the nucleotide level.

Case Study: Gene Editing Efficiency

In a recent study, the application of this compound facilitated the identification of novel cytidine deaminases with improved editing efficiency and reduced off-target effects. This advancement is pivotal for therapeutic applications targeting genetic diseases .

Virology and Infectious Disease Research

The incorporation of this compound into viral studies has provided insights into viral metabolism and replication strategies. This application is particularly relevant in understanding how viruses manipulate host nucleotide pools for their replication.

Case Study: Baculovirus Research

A study demonstrated that using this compound helped elucidate the metabolic pathways exploited by baculoviruses during infection, leading to improved bioprocessing techniques for vaccine production .

Clinical Applications

The potential clinical applications of this compound are vast, especially in personalized medicine approaches where understanding individual metabolic profiles can guide treatment strategies.

Case Study: Personalized Cancer Therapy

Research has shown that analyzing the metabolic response to treatments using this compound can help tailor therapies based on individual tumor metabolism, improving treatment efficacy and reducing adverse effects .

Mechanism of Action

The mechanism of action of Cytidine-13C involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar ¹³C-Labeled Compounds

Structural and Functional Analogues

Cytidine-¹³C vs. Uridine-¹³C and Thymidine-¹³C

- Structural Differences :

- Cytidine-¹³C contains a cytosine base, while uridine and thymidine feature uracil and methylated uracil, respectively.

- Thymidine-¹³C is primarily used in DNA studies, whereas cytidine-¹³C is RNA-specific.

- Isotopic Enrichment :

- Solubility: Cytidine-¹³C’s triphosphate disodium salt form ensures high solubility (>100 mM in aqueous buffers) , whereas non-phosphorylated nucleosides like thymidine-¹³C have lower solubility (~20–50 mM).

Cytidine-¹³C vs. Amino Acid-¹³C Compounds

- Functional Contrast: Cytidine-¹³C is used in nucleic acid research, while amino acids like L-Histidine-¹³C (99% isotopic purity, 0.5 g batches) are employed in protein synthesis and degradation studies.

- Physicochemical Properties: Log P Values: Cytidine-¹³C’s polar triphosphate group results in low Log P (~-7.66 cm/s skin permeability ), contrasting with hydrophobic amino acids like DL-4-Hydroxyphenylalanine-¹³C (Log Po/w ≈ 0.03) . Solubility: Cytidine-¹³C is highly soluble (>86.7 mg/mL ), whereas aromatic amino acids (e.g., tyrosine analogs) exhibit moderate solubility (~28.9 mg/mL) due to non-polar side chains .

Application-Specific Comparisons

Research Findings and Implications

- Toxicological Profiles : Cytidine-¹³C exhibits negligible toxicity, similar to natural cytidine, whereas iodomethane-¹³C,d₃ is hepatotoxic at high doses .

- Cost and Availability : Cytidine-¹³C is commercially available at ~$500–$1,000 per 0.5 g , while simpler compounds like iodomethane-¹³C,d₃ are cheaper (~$200 per gram) .

Biological Activity

Cytidine-13C, a stable isotope-labeled analog of cytidine, has garnered attention in the fields of biochemistry and pharmacology due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanism of action, and implications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the incorporation of carbon-13 into its molecular structure, specifically at the carbon atom in the ribose sugar moiety. This modification allows for precise tracking in metabolic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Molecular Formula

- C : 9

- H : 13

- N : 3

- O : 4

Target Enzymes

This compound primarily targets uridine-cytidine kinase 2 (UCK2) . Upon phosphorylation by UCK2, it is converted into cytidine monophosphate (CMP), a crucial nucleotide involved in RNA synthesis.

Biochemical Pathways

The compound plays a significant role in the pyrimidine salvage pathway , which recycles pyrimidines to synthesize nucleotide monophosphates essential for nucleic acid metabolism. This pathway is vital for cellular processes such as DNA replication and RNA transcription.

Biological Effects

This compound influences several cellular processes:

- Cellular Metabolism : It regulates neuronal-glial glutamate cycling, impacting cerebral phospholipid metabolism and catecholamine synthesis.

- Antiviral Activity : Research indicates potential antiviral properties, making it a candidate for therapeutic intervention against viral infections.

- Anticancer Properties : Studies suggest that this compound may enhance the efficacy of chemotherapeutic agents by modulating nucleotide availability in cancer cells.

1. Impact on Cancer Cell Metabolism

A study highlighted the role of cytidine deaminase (CDA) in pancreatic cancer cells, where elevated CDA levels were associated with increased resistance to chemotherapy. Silencing CDA led to metabolic shifts towards glycolysis, indicating that manipulating nucleotide metabolism could offer therapeutic advantages .

2. Metabolomic Profiling

In experiments using metabolomic profiling, researchers observed significant alterations in mitochondrial metabolites when CDA was silenced in pancreatic cancer cells. This suggests that this compound could be pivotal in understanding metabolic reprogramming in tumors .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Cytidine | Natural nucleoside | Nucleotide synthesis | Naturally occurring |

| Deoxycytidine | Lacks one oxygen atom | Nucleotide synthesis | Used as an anti-cancer agent |

| Fluorocytidine | Modified nucleoside | Enhanced anticancer properties | Contains fluorine for improved efficacy |

| This compound | Stable isotope-labeled | Antiviral, anticancer potential | Enables metabolic tracking |

Q & A

Basic Research Questions

Q. How to design a metabolomics study using Cytidine-¹³C to trace nucleotide biosynthesis pathways?

- Methodological Answer :

- Define the biological system (e.g., cell culture, in vivo models) and ensure isotopically enriched media are formulated to avoid natural isotope interference. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess objectives .

- Key parameters:

| Parameter | Consideration |

|---|---|

| Tracer concentration | Avoid cytotoxicity; validate via dose-response assays |

| Timepoints | Capture dynamic incorporation (e.g., 0, 6, 24 hrs) |

| Analytical tools | LC-MS/MS for ¹³C enrichment quantification |

- Include negative controls (unlabeled cytidine) and technical replicates to distinguish background noise .

Q. What analytical techniques are critical for validating the purity and isotopic enrichment of synthesized Cytidine-¹³C?

- Methodological Answer :

- Use NMR spectroscopy to confirm ¹³C incorporation at specific positions (e.g., C2' vs. C5').

- Mass spectrometry (MS) quantifies isotopic purity (>98% ¹³C) and detects impurities.

- Cross-reference data with synthetic protocols in primary literature, leveraging databases like SciFinder for comparative analysis .

Q. How to conduct a systematic literature review on Cytidine-¹³C applications in RNA metabolism studies?

- Methodological Answer :

- Search Web of Science and PubMed using keywords: "Cytidine-13C AND RNA turnover," "isotopic tracing AND nucleoside metabolism."

- Filter for studies using stable isotopes in in vitro or in vivo models. Prioritize articles citing foundational metabolic flux analysis (MFA) frameworks .

- Organize findings using citation managers (e.g., Zotero) to track experimental designs and gaps .

Q. What controls are essential when using Cytidine-¹³C in cell culture experiments?

- Methodological Answer :

- Negative controls : Unlabeled cytidine to establish baseline metabolite levels.

- Blank controls : Cells without cytidine supplementation to assess endogenous synthesis.

- Technical replicates : Minimize instrument variability in MS or NMR data .

Q. How to present Cytidine-¹³C tracing data in publications to ensure reproducibility?

- Methodological Answer :

- Include raw isotopic enrichment ratios, instrument settings (e.g., MS ionization mode), and statistical methods (e.g., ANOVA for time-series data).

- Use supplementary tables for full datasets, adhering to journal guidelines on appendices .

- Reference protocols from ACS Style Guide or Nature Protocols for standardization .

Advanced Research Questions

Q. How to resolve contradictions in metabolic flux data derived from Cytidine-¹³C studies?

- Methodological Answer :

- Apply source-data triangulation : Compare results with ²H- or ¹⁵N-labeled cytidine to confirm pathway specificity.

- Assess potential confounding factors:

| Factor | Mitigation Strategy |

|---|---|

| Isotope dilution | Model intracellular pool sizes using computational MFA tools |

| Cross-compartment transport | Validate via subcellular fractionation |

Q. How to integrate Cytidine-¹³C data with multi-omics datasets (e.g., transcriptomics, proteomics)?

- Methodological Answer :

- Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate isotopic flux with gene expression clusters.

- Normalize ¹³C enrichment ratios to protein synthesis rates (via puromycin labeling) for time-resolved integration .

Q. What challenges arise when applying Cytidine-¹³C in cross-disciplinary studies (e.g., virology or cancer immunology)?

- Methodological Answer :

- Viral interference : Some viruses alter nucleotide metabolism; include viral replication inhibitors in controls.

- Immune cell heterogeneity : Use single-cell sorting (e.g., FACS) to isolate specific cell populations before MS analysis .

Q. How to assess the long-term stability of Cytidine-¹³C in biological storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies : Store samples at -80°C, 4°C, and room temperature; quantify degradation via LC-MS at intervals (0, 1, 3 months).

- Compare with Arrhenius equation predictions to extrapolate shelf-life .

Q. What ethical and regulatory considerations apply to sharing Cytidine-¹³C datasets?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories (e.g., MetaboLights).

- Cite Creative Commons licenses for protocols and ensure compliance with institutional biosafety committees when sharing genetically modified organism (GMO)-related data .

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-URLSOCJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.